Methoxetamine hydrochloride

Catalog No.
S974578
CAS No.
1239908-48-5
M.F
C15H22ClNO2
M. Wt
283.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxetamine hydrochloride

CAS Number

1239908-48-5

Product Name

Methoxetamine hydrochloride

IUPAC Name

2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one;hydrochloride

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

InChI

InChI=1S/C15H21NO2.ClH/c1-3-16-15(10-5-4-9-14(15)17)12-7-6-8-13(11-12)18-2;/h6-8,11,16H,3-5,9-10H2,1-2H3;1H

InChI Key

FJNRBMKLTGCSRN-UHFFFAOYSA-N

SMILES

CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl

Limited Availability for Research

Methoxetamine hydrochloride (MXE) is a dissociative anesthetic with pharmacological properties similar to ketamine []. However, due to its potential for abuse and recreational use, MXE is classified as a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes [].

Potential Research Areas

Despite the restrictions, some potential research applications for MXE exist:

  • Understanding NMDA Receptor Function: MXE, like ketamine, acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. Studying how MXE interacts with this receptor could provide insights into its role in pain perception, anesthesia, and neurological disorders [].
  • Animal Models of Dissociative Anesthesia: MXE's dissociative anesthetic effects in animals could be used to model the effects of ketamine and other NMDA receptor antagonists used in anesthesia [].
  • Comparison with Ketamine: Research comparing the pharmacological and toxicological profiles of MXE with ketamine could help identify potential advantages or disadvantages of each compound [].

Methoxetamine hydrochloride is a synthetic compound belonging to the class of arylcyclohexylamines. Its chemical formula is C15H21NO2C_{15}H_{21}NO_{2}, with a molar mass of approximately 247.33 g/mol. Methoxetamine is structurally related to ketamine and phencyclidine, sharing similar pharmacological properties, particularly as an NMDA receptor antagonist. It is primarily recognized for its dissociative hallucinogenic effects, which can mimic those of ketamine, but with a longer duration of action .

Studies suggest MXE acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, similar to ketamine and PCP []. NMDA receptors are involved in various neurological processes, and their antagonism can produce dissociative anesthesia and hallucinations.

  • Addiction and dependence
  • Psychological effects like anxiety, paranoia, and hallucinations
  • Difficulty with coordination and movement
  • Bladder problems
  • In rare cases, coma or death []
, primarily involving its functional groups. It can be synthesized through a multi-step process that includes:

  • Grignard Reaction: Reacting 3-methoxybenzonitrile with a Grignard reagent to form 3-methoxyphenyl cyclopentyl ketone.
  • Bromination: The ketone is then brominated to produce an α-bromo ketone.
  • Imine Formation: This intermediate undergoes reaction with ethylamine to form a Schiff base.
  • Heating: The final step involves heating to facilitate ring expansion, yielding methoxetamine .

Methoxetamine acts mainly as an NMDA receptor antagonist, similar to other compounds in its class like ketamine and phencyclidine. It has been shown to inhibit serotonin reuptake, which may contribute to its psychoactive effects. Studies have indicated that methoxetamine may exhibit rapidly acting antidepressant properties, akin to those observed with ketamine . Its pharmacokinetics suggest an elimination half-life of approximately 3–6 hours .

Metabolism

Methoxetamine is metabolized in the body primarily through N-deethylation and O-demethylation, leading to several metabolites such as normethoxetamine and dihydromethoxetamine. These metabolic pathways involve cytochrome P450 enzymes like CYP2B6 and CYP3A4 .

The synthesis of methoxetamine typically involves the following steps:

  • Starting Material: 3-methoxybenzonitrile.
  • Grignard Reaction: Formation of the cyclopentyl ketone.
  • Bromination: Introduction of bromine into the molecular structure.
  • Schiff Base Formation: Reaction with ethylamine.
  • Thermal Treatment: Heating to facilitate the final product formation .

This method is efficient and allows for the production of high-purity methoxetamine.

Research on the interactions of methoxetamine with various neurotransmitter systems indicates that it primarily affects the NMDA receptor and serotonin transporter. It shows minimal interaction with dopamine and norepinephrine transporters, suggesting a unique profile among NMDA antagonists . Additionally, studies have indicated that methoxetamine can activate dopaminergic pathways, which may contribute to its rewarding effects .

Methoxetamine shares structural similarities and pharmacological effects with several other compounds in the arylcyclohexylamine class:

CompoundStructural FeaturesPrimary ActionUnique Characteristics
KetamineN-methylamino groupNMDA antagonistEstablished medical use as anesthetic
PhencyclidineN-cyclohexyl groupNMDA antagonistKnown for severe dissociative effects
EticyclidineN-ethyl groupNMDA antagonistLess common; limited research
MethoxpropamineN-methyl groupNMDA antagonistSimilar structure; less studied

Methoxetamine is unique due to its specific substitution patterns on the phenyl ring and its distinct pharmacological profile compared to these other compounds .

Molecular Formula (C15H22ClNO2) and Exact Mass

Methoxetamine hydrochloride possesses the molecular formula C15H22ClNO2, representing the protonated salt form of the parent compound methoxetamine [1]. The free base form of methoxetamine has the molecular formula C15H21NO2 [2] [3] [4]. The hydrochloride salt exhibits a molecular weight of 283.79 grams per mole, while the free base has a molecular weight of 247.33 grams per mole [5] [7]. The exact mass of the hydrochloride salt is determined to be 283.133911 daltons [8], with the monoisotopic mass of the free base being 247.157 daltons [2] [7].

IUPAC Nomenclature and Structural Identification

The International Union of Pure and Applied Chemistry nomenclature for methoxetamine hydrochloride is 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one;hydrochloride [9] [1]. Alternative systematic names include cyclohexanone, 2-(ethylamino)-2-(3-methoxyphenyl)-, hydrochloride (1:1) [1]. The compound is registered under Chemical Abstracts Service number 1239908-48-5 for the hydrochloride salt and 1239943-76-0 for the free base [1] [3] [4].

The structural framework consists of a cyclohexanone ring system substituted at the 2-position with both an ethylamino group and a 3-methoxyphenyl group [3] [7]. This arylcyclohexylamine structure places methoxetamine within the same chemical classification as ketamine and phencyclidine, sharing fundamental structural motifs while differing in specific substituent patterns [3] [10].

Stereochemistry and Chirality

Enantiomeric Composition

Methoxetamine contains one asymmetric carbon atom at the 2-position of the cyclohexanone ring, rendering it a chiral molecule with two possible enantiomeric forms [3] [7]. The stereocenter is created by the quaternary carbon bearing both the ethylamino group and the 3-methoxyphenyl substituent [11]. This chirality is analogous to that observed in ketamine and other arylcyclohexylamine compounds [12] [10].

Racemic Mixture Characteristics

Physicochemical Properties

Solubility Profile

Methoxetamine hydrochloride demonstrates favorable solubility characteristics in multiple solvent systems. The compound exhibits solubility of 10 milligrams per milliliter in ethanol at 25 degrees Celsius [5] [7] [11]. In dimethyl sulfoxide, solubility ranges from 10 to 14 milligrams per milliliter [5] [7] [11]. Dimethylformamide supports dissolution at 5 milligrams per milliliter [5] [7] [11]. In aqueous phosphate-buffered saline at physiological pH 7.2, the compound maintains solubility of 5 milligrams per milliliter [5]. The partition coefficient (LogP) is calculated as 3.836, indicating moderate lipophilicity [8].

Melting and Boiling Points

The melting point of methoxetamine hydrochloride has been determined to range from 227 to 233 degrees Celsius [7] [16]. This thermal stability range is consistent with the crystalline solid form typically encountered in analytical samples [9]. The boiling point of the free base form is reported as 389.084 degrees Celsius at 760 millimeters of mercury pressure [7]. These thermal properties reflect the molecular stability imparted by the aromatic ring system and hydrogen bonding interactions in the salt form.

pH-Dependent Behavior

Methoxetamine hydrochloride maintains stability under acidic conditions, similar to related arylcyclohexylamine compounds [17]. The compound demonstrates pH-dependent solubility characteristics, with enhanced solubility observed under acidic conditions due to protonation of the amino group [17]. The polar surface area is calculated as 38.33 square angstroms, contributing to the compound's interaction with aqueous environments [8].

Stability Parameters

Methoxetamine hydrochloride exhibits chemical stability under normal storage conditions when maintained as a crystalline solid [16] [18]. The compound demonstrates thermal stability up to its melting point range, with no significant decomposition observed under standard analytical conditions [16] [18]. Storage recommendations include maintenance at negative 20 degrees Celsius for long-term stability [5]. The compound shows compatibility with common analytical solvents and does not present significant hazards related to explosive properties or thermal decomposition under normal handling conditions [16] [18].

Chemical Reactivity

Methoxetamine undergoes several characteristic chemical transformations, primarily through metabolic processes. The compound is susceptible to N-deethylation reactions catalyzed by cytochrome P450 enzymes, specifically CYP2B6 and CYP3A4 [19]. O-demethylation of the methoxy group represents another major metabolic pathway [19] [15]. Hydroxylation reactions can occur at various positions on the cyclohexyl ring system [19] [15]. These transformations often occur in combination, producing complex metabolite profiles including glucuronide and sulfate conjugates through phase II metabolic processes [19].

The ethylamino substituent renders the compound amenable to oxidative deamination processes, while the methoxy group serves as a site for demethylation reactions [15] [20]. The cyclohexanone functionality maintains relative stability under physiological conditions but can participate in various organic transformations under synthetic conditions [15] [20].

Structure-Activity Correlations

The pharmacological activity of methoxetamine is intimately related to its structural features and their interaction with biological targets. The compound demonstrates high affinity for the N-methyl-D-aspartate receptor with a Ki value of 259 nanomolar, comparable to ketamine [21] [22]. This activity is attributed to the arylcyclohexylamine scaffold, which is essential for NMDA receptor antagonism [22] [23] [10].

The 3-methoxy substitution on the phenyl ring contributes to the compound's selectivity profile and differentiates it from ketamine, which contains a 2-chloro substituent [22] [10]. The ethylamino group, as opposed to the methylamino group in ketamine, influences both potency and duration of action [21] [22]. Additionally, methoxetamine exhibits significant affinity for the serotonin transporter with a Ki value of 481 nanomolar, a property not shared by ketamine [21] [24] [22]. This dual activity profile contributes to the compound's unique pharmacological characteristics compared to other arylcyclohexylamine compounds [25].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

283.1339066 g/mol

Monoisotopic Mass

283.1339066 g/mol

Heavy Atom Count

19

UNII

DKO8XUO3NY

Wikipedia

Methoxetamine hydrochloride

Dates

Modify: 2023-08-16

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